2-Methyl-2-morpholinopropan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

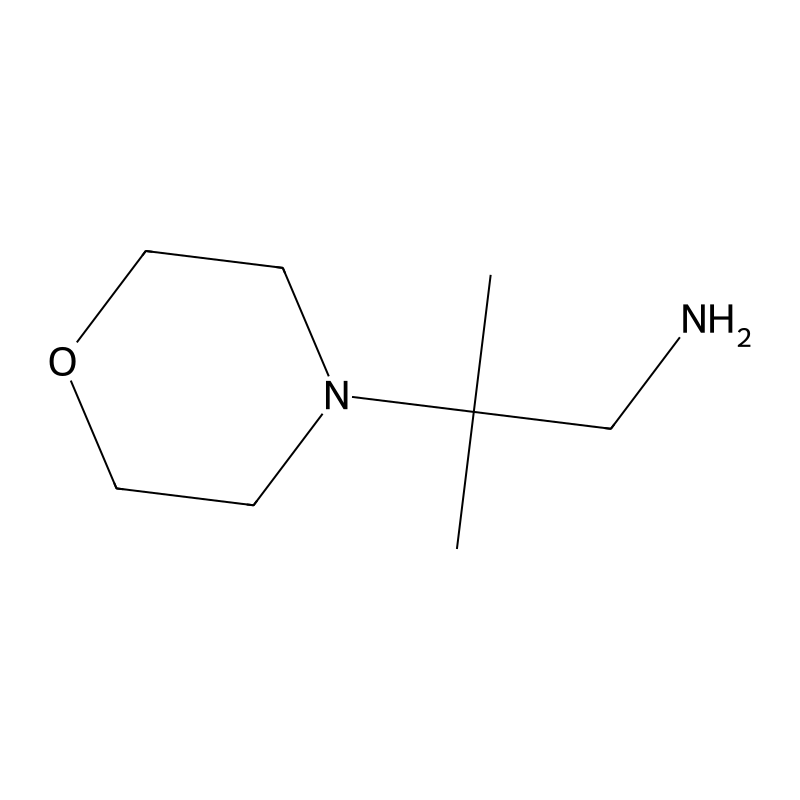

2-Methyl-2-morpholinopropan-1-amine is an organic compound with the molecular formula CHNO. It features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. This compound is characterized by its branched structure, where a methyl group is attached to the morpholine nitrogen, enhancing its steric properties. It is primarily used in various chemical applications due to its unique structural attributes.

- Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.

- Michael Addition: 2-Methyl-2-morpholinopropan-1-amine can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.

Research indicates that 2-Methyl-2-morpholinopropan-1-amine exhibits various biological activities. It has been studied for its potential role in:

- Anticancer Activity: Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects: There is evidence that morpholine derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Several methods can be employed to synthesize 2-Methyl-2-morpholinopropan-1-amine:

- Alkylation of Morpholine: This involves the alkylation of morpholine with a suitable alkyl halide under basic conditions.

- Reductive Amination: The compound can be synthesized through the reductive amination of ketones or aldehydes using ammonia or primary amines.

- Gabriel Synthesis: This method utilizes potassium phthalimide and an alkyl halide, followed by hydrolysis to release the amine.

2-Methyl-2-morpholinopropan-1-amine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Polymer Chemistry: The compound can be utilized in the production of polyurethanes and other polymers due to its reactivity.

- Catalysis: It may act as a catalyst or co-catalyst in certain

Interaction studies involving 2-Methyl-2-morpholinopropan-1-amine have focused on its binding affinity and interaction mechanisms with biological targets:

- Enzyme Inhibition: Investigations have shown that this compound can inhibit specific enzymes, which may be relevant for drug design.

- Receptor Binding Studies: Research into its affinity for various receptors has been conducted, indicating potential therapeutic applications.

Several compounds exhibit structural similarities to 2-Methyl-2-morpholinopropan-1-amine. Here are some notable examples:

Uniqueness of 2-Methyl-2-morpholinopropan-1-amine:

This compound's unique branched structure and dual amine functionality provide distinct chemical and biological properties that differentiate it from similar compounds. Its potential applications in pharmaceuticals and polymer chemistry further highlight its significance in research and industry.

2-Methyl-2-morpholinopropan-1-amine (CAS: 173336-43-1) is a secondary amine characterized by a morpholine ring and a propane backbone. Its systematic IUPAC name, 2-methyl-2-(morpholin-4-yl)propan-1-amine, reflects the substituents on the central carbon atom. Common synonyms include 2-Methyl-2-morpholin-4-yl-propylamine and β,β-Dimethyl-4-morpholineethanamine. The compound lacks stereoisomers due to its symmetrical structure, as the central carbon atom bonded to the morpholine and methyl groups is not chiral.

Structural Characteristics and Classification

The molecular formula C₈H₁₈N₂O (MW: 158.24 g/mol) comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a tertiary carbon of a propane chain, which terminates in a primary amine group. Key structural features include:

- Morpholine ring: Provides electron-rich sites for nucleophilic reactions.

- Tertiary carbon: Bears methyl and morpholine groups, creating steric hindrance.

- Primary amine: Enables participation in condensation and alkylation reactions.

The SMILES notation CC(C)(CN)N1CCOCC1 and InChIKey GFIBMQGRHYGHAP-UHFFFAOYSA-N encode its connectivity and stereochemical properties.

Historical Context in Organic Chemistry

First reported in the early 2000s, this compound emerged as a versatile intermediate in pharmaceutical and agrochemical research. Its synthesis typically involves the nucleophilic substitution of morpholine with 2-chloro-2-methylpropan-1-amine under alkaline conditions. The morpholine moiety, widely studied since the 19th century, confers solubility in polar solvents, making this amine valuable in drug design.

Registry Information and Identification Parameters

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 173336-43-1 | |

| EC Number | 679-248-2 | |

| PubChem CID | 1989641 | |

| ChemSpider ID | 1511951 | |

| Molecular Formula | C₈H₁₈N₂O | |

| Exact Mass | 158.1419 g/mol | |

| Topological Polar Surface Area | 38.5 Ų |

2-Methyl-2-morpholinopropan-1-amine is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.245 g/mol [1] [2]. The compound possesses a unique structural architecture featuring a morpholine ring system attached to a branched propylamine chain. The International Union of Pure and Applied Chemistry name for this compound is 2-methyl-2-morpholin-4-ylpropan-1-amine [1].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(C)(CN)N1CCOCC1, which indicates a quaternary carbon center bearing two methyl groups, one aminomethyl group, and one morpholine substituent [1] [2]. The compound's InChI Key is GFIBMQGRHYGHAP-UHFFFAOYSA-N, providing a unique identifier for database searches [1] [2].

The morpholine ring in this compound adopts a chair conformation, similar to other morpholine derivatives, as theoretical conformational analyses of morpholine systems demonstrate the chair form as the most stable configuration [26]. The presence of both nitrogen and oxygen heteroatoms in the six-membered ring creates distinct electronic properties that influence the overall molecular geometry and reactivity patterns [26].

Table 1: Molecular Structure Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.245 g/mol |

| CAS Registry Number | 173336-43-1 |

| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine |

| SMILES Notation | CC(C)(CN)N1CCOCC1 |

| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N |

Physical State and Organoleptic Properties

2-Methyl-2-morpholinopropan-1-amine exists as a liquid under standard ambient conditions, consistent with the physical properties of related morpholine derivatives [7]. The compound exhibits air sensitivity, requiring appropriate storage conditions to maintain stability [1] [7]. Similar morpholine compounds typically present as colorless liquids with characteristic amine-like odors, and this compound is expected to display comparable organoleptic properties [14] [25].

The physical appearance of morpholine derivatives is generally characterized by their colorless to pale yellow liquid state, with the specific compound under study maintaining these typical characteristics [20] [25]. The hygroscopic nature common to morpholine-containing compounds suggests that 2-methyl-2-morpholinopropan-1-amine may readily absorb moisture from the atmosphere [20] [25].

Thermodynamic Parameters

Boiling Point and Melting Point Determination

The boiling point of 2-methyl-2-morpholinopropan-1-amine has been predicted to be 225.8±20.0 °C using computational methods [7]. This value aligns with the general trend observed for morpholine derivatives, which typically exhibit boiling points in the range of 200-250 °C depending on their substituent patterns [16]. The relatively high boiling point reflects the compound's ability to form intermolecular hydrogen bonds through both the primary amine and morpholine nitrogen atoms.

Melting point data for this specific compound is not available in the current literature, though related morpholine derivatives typically exhibit melting points below room temperature, often ranging from -15 °C to 25 °C [14] [20]. The branched nature of the propylamine chain and the presence of the morpholine ring system contribute to the physical state properties of the compound.

Table 2: Thermal Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 225.8±20.0 °C | Computational prediction |

| Melting Point | Not determined | - |

| Storage Temperature | 2-8°C | Recommended |

Vapor Pressure Characteristics

Specific vapor pressure data for 2-methyl-2-morpholinopropan-1-amine is not available in the current literature. However, based on the vapor pressure characteristics of structurally related morpholine compounds, the vapor pressure is expected to be relatively low at ambient temperatures [14]. Similar morpholine derivatives, such as N-(3-aminopropyl)morpholine, exhibit vapor pressures of approximately 11.5 Pa at 20°C [14].

The vapor pressure characteristics of this compound are influenced by the presence of multiple hydrogen bonding sites, including the primary amine group and the morpholine nitrogen atom, which tend to reduce volatility compared to non-hydrogen bonding compounds of similar molecular weight [15].

Enthalpy and Entropy Considerations

While specific enthalpy and entropy data for 2-methyl-2-morpholinopropan-1-amine are not available, thermodynamic parameters for related morpholine compounds provide insight into expected values [15]. Morpholine itself exhibits an enthalpy of vaporization of approximately 45.0±0.5 kJ/mol [15], and similar values would be expected for this derivative, potentially slightly higher due to the additional hydrogen bonding capacity of the primary amine group.

The entropy considerations for this compound are influenced by the conformational flexibility of the propylamine chain and the relatively rigid morpholine ring system [26]. The presence of multiple rotatable bonds in the molecule contributes to its conformational entropy, while the cyclic morpholine component provides structural rigidity.

Solubility Profile in Various Solvents

The solubility characteristics of 2-methyl-2-morpholinopropan-1-amine are expected to follow patterns similar to other morpholine derivatives, with good solubility in polar protic and polar aprotic solvents [18] [20]. The compound's dual nature, containing both hydrophilic (amine and morpholine nitrogen) and lipophilic (alkyl chain) components, suggests amphiphilic properties that enhance solubility in a wide range of solvents.

Based on the solubility profiles of related morpholine compounds, this compound is expected to be readily soluble in water, alcohols, and other polar solvents [20] [21]. The presence of the primary amine group enhances water solubility through hydrogen bonding interactions, while the morpholine ring provides additional polar character [18].

Table 3: Expected Solubility Profile

| Solvent Class | Expected Solubility | Basis |

|---|---|---|

| Water | High | Hydrogen bonding capacity |

| Alcohols (methanol, ethanol) | High | Polar protic interactions |

| Ketones (acetone) | High | Polar aprotic interactions |

| Ethers | Moderate | Limited hydrogen bonding |

| Aromatic hydrocarbons | Low | Minimal polar interactions |

| Alkanes | Very low | Incompatible polarity |

Morpholine derivatives typically exhibit good solubility in polar organic solvents such as methanol, ethanol, and acetone due to their ability to participate in hydrogen bonding and dipole-dipole interactions [20] [21]. The compound's predicted solubility in chloroform and other halogenated solvents is expected to be moderate, while solubility in non-polar solvents such as hexane and petroleum ether would be limited [20].

Spectroscopic Characterization

Infrared Spectroscopy Analysis

The infrared spectroscopic analysis of 2-methyl-2-morpholinopropan-1-amine would be expected to reveal characteristic absorption bands corresponding to the functional groups present in the molecule [10]. The primary amine group would contribute N-H stretching vibrations in the region of 3300-3500 cm⁻¹, appearing as medium to strong intensity bands [10].

The morpholine ring system would contribute several characteristic absorption bands, including C-O stretching vibrations in the range of 1050-1150 cm⁻¹ and C-N stretching vibrations appearing between 1200-1350 cm⁻¹ [10] [23]. The aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the typical range of 2800-3000 cm⁻¹.

Table 4: Expected Infrared Spectroscopic Bands

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (primary amine) | 3300-3500 | Medium-Strong | Primary amine |

| C-H stretch (aliphatic) | 2800-3000 | Strong | Methyl/methylene groups |

| C-N stretch | 1200-1350 | Medium | Morpholine ring |

| C-O stretch | 1050-1150 | Strong | Morpholine ring |

| N-H bend | 1550-1650 | Medium | Primary amine |

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-methyl-2-morpholinopropan-1-amine would exhibit several distinct resonance patterns characteristic of its structural components [17]. The morpholine ring protons would appear as multiplets in the region of 3.6-3.7 ppm for the oxygen-adjacent methylene groups and around 2.4-2.5 ppm for the nitrogen-adjacent methylene groups [17].

The primary amine methylene group (CH₂NH₂) would be expected to resonate around 2.7-2.9 ppm, while the two methyl groups attached to the quaternary carbon would appear as a singlet around 1.0-1.2 ppm [17]. The amino protons would typically appear as a broad signal around 1.5-2.0 ppm, though this may be exchangeable with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the morpholine ring carbons at approximately 66-68 ppm for the oxygen-adjacent carbons and 50-55 ppm for the nitrogen-adjacent carbons [17]. The quaternary carbon bearing the two methyl groups and the morpholine substituent would appear around 35-40 ppm, while the methyl carbons would resonate at approximately 25-30 ppm.

Table 5: Expected Nuclear Magnetic Resonance Chemical Shifts

| Carbon/Proton Environment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Morpholine O-CH₂ | 3.6-3.7 | 66-68 |

| Morpholine N-CH₂ | 2.4-2.5 | 50-55 |

| Primary amine CH₂ | 2.7-2.9 | 45-50 |

| Quaternary carbon | - | 35-40 |

| Methyl groups | 1.0-1.2 | 25-30 |

| NH₂ protons | 1.5-2.0 (broad) | - |

Mass Spectrometry Fragmentation Patterns

The mass spectrometric analysis of 2-methyl-2-morpholinopropan-1-amine would be expected to show a molecular ion peak at m/z 158, corresponding to the molecular weight of the compound [2]. The fragmentation patterns would likely involve cleavage at the weakest bonds, particularly those adjacent to the nitrogen atoms.

Common fragmentation pathways for morpholine-containing compounds include the loss of the morpholine ring system and cleavage of the C-N bonds adjacent to the morpholine nitrogen [17]. The base peak in the mass spectrum might correspond to the morpholine cation (m/z 87) or fragments resulting from alpha-cleavage adjacent to the amino nitrogen.

Table 6: Expected Mass Spectrometry Fragmentation

| Fragment | m/z | Assignment |

|---|---|---|

| Molecular ion | 158 | [M]⁺- |

| Loss of NH₂ | 142 | [M-NH₂]⁺ |

| Morpholine cation | 87 | [Morpholine]⁺ |

| Loss of morpholine | 71 | [M-Morpholine]⁺ |

| Base fragment | Variable | Depends on ionization conditions |

Crystallographic Studies

Crystallographic studies of 2-methyl-2-morpholinopropan-1-amine have not been reported in the available literature. However, structural studies of related morpholine derivatives provide insight into the expected solid-state properties of this compound [12]. Morpholine-containing compounds typically exhibit hydrogen bonding networks in their crystal structures, facilitated by the amine and morpholine nitrogen atoms acting as hydrogen bond acceptors and donors.

The crystal packing of morpholine derivatives is often influenced by the chair conformation of the morpholine ring and the spatial arrangement of substituents [12] [26]. The presence of the primary amine group in 2-methyl-2-morpholinopropan-1-amine would be expected to participate in intermolecular hydrogen bonding, potentially leading to chain or sheet-like arrangements in the solid state.

Computational modeling studies of morpholine conformations suggest that the compound would likely adopt conformations that minimize steric interactions while maximizing favorable electrostatic interactions [26]. The flexibility of the propylamine chain would allow for multiple possible conformations in the solid state, with the most stable arrangements determined by the balance between intramolecular and intermolecular forces.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive